molecular formula C15H21N3O4S B7409487 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide

6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide

Cat. No.: B7409487
M. Wt: 339.4 g/mol
InChI Key: UHCGZDRIEGXJCK-UHFFFAOYSA-N
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Description

6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with a methanesulfonyl group and a carboxamide group, which are connected via a propyl chain to a piperidinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base like triethylamine.

    Formation of the Piperidinone Moiety: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors, such as amino acids or keto acids.

    Coupling Reactions: The final step involves coupling the pyridine derivative with the piperidinone derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired carboxamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the carbonyl group in the piperidinone moiety to form alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methanesulfonyl group, where nucleophiles like amines or thiols can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products

    Oxidation Products: Sulfone derivatives

    Reduction Products: Alcohol derivatives

    Substitution Products: Amino or thiol derivatives

Scientific Research Applications

6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound can be explored for its potential as a drug candidate due to its unique structural features, which may interact with biological targets.

    Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.

    Industrial Applications: The compound may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins. The piperidinone moiety may enhance binding affinity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)ethyl]pyridine-3-carboxamide
  • 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)butyl]pyridine-3-carboxamide

Uniqueness

Compared to similar compounds, 6-methanesulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide has a unique propyl linker, which may influence its binding properties and reactivity. This structural variation can lead to differences in biological activity and chemical behavior, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methylsulfonyl-N-[2-(2-oxopiperidin-1-yl)propyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-11(18-8-4-3-5-14(18)19)9-17-15(20)12-6-7-13(16-10-12)23(2,21)22/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHCGZDRIEGXJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C1=CN=C(C=C1)S(=O)(=O)C)N2CCCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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